molecular formula C7H13NO2 B13564419 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane

Cat. No.: B13564419
M. Wt: 143.18 g/mol
InChI Key: MVVCFEAAQURCOC-UHFFFAOYSA-N
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Description

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is an organic compound characterized by a spirocyclic ring system. This structure includes two oxygen atoms (dioxa), one nitrogen atom (aza), and a methyl group (methyl). The presence of these heteroatoms introduces polarity and potential for hydrogen bonding, which can influence the compound’s interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system. Specific synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing spirocyclic compounds often include cyclization reactions under controlled conditions.

Industrial Production Methods

the compound is available for research purposes, indicating that it can be synthesized on a larger scale for industrial applications .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer coatings.

    Medicine: Research into drug synthesis and development, leveraging its ability to form hydrogen bonds and interact with biological molecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane involves its ability to form hydrogen bonds and interact with other molecules through its polar functional groups. The spirocyclic structure allows for unique interactions with molecular targets, potentially influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxa-8-azaspiro[3.5]nonane: Similar spirocyclic structure but lacks the methyl group.

    2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with different heteroatom arrangement.

Uniqueness

8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

8-methyl-2,5-dioxa-9-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NO2/c1-6-2-3-10-7(8-6)4-9-5-7/h6,8H,2-5H2,1H3

InChI Key

MVVCFEAAQURCOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC2(N1)COC2

Origin of Product

United States

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